molecular formula C9H12N4O B2729468 N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448074-73-4

N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No. B2729468
CAS RN: 1448074-73-4
M. Wt: 192.222
InChI Key: FDYHSEREYONQJS-UHFFFAOYSA-N
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Description

N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the pyrrolopyrimidine family and has been found to possess various biological activities, making it a promising candidate for further research.

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, developed through various synthetic pathways, showed promising cytotoxic activities against cancer cell lines HCT-116 and MCF-7, highlighting the potential therapeutic applications of pyrrolopyrimidine derivatives in cancer treatment (Rahmouni et al., 2016).

Antifolates and Antitumor Agents

Another study focused on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential antifolates. These compounds were investigated for their ability to inhibit dihydrofolate reductase (DHFR) and demonstrated significant antitumor activities, suggesting a promising avenue for the development of new cancer therapies (Gangjee et al., 2007).

DNA-binding Pyrrole-Imidazole Polyamides

Research into pyrrole-imidazole (Py-Im) polyamides, chemicals capable of specifically binding to DNA sequences, revealed insights into their cellular permeability. This study suggests potential applications in targeting specific DNA sequences within cells for therapeutic interventions (Liu & Kodadek, 2009).

Inhibition of Gene Expression

Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues were synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation. This work contributes to the understanding of how pyrrolopyrimidine derivatives can be used to modulate gene expression in therapeutic contexts (Palanki et al., 2002).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of new pyrrolyl carboxamides and pyrrolyl pyrimidine derivatives illustrated the potential of pyrrolopyrimidine compounds in combating microbial infections. Specific derivatives showed excellent activity against bacteria such as P. aeruginosa and fungi, indicating their potential as antimicrobial agents (Syamaiah et al., 2014).

properties

IUPAC Name

N-ethyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-2-11-9(14)13-4-7-3-10-6-12-8(7)5-13/h3,6H,2,4-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYHSEREYONQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC2=CN=CN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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